N-(4-acetylphenyl)ethane-1-sulfonamide

Sulfonamide Analog comparison Physicochemical properties

N-(4-acetylphenyl)ethane-1-sulfonamide (CAS 91013-08-0) is a sulfonamide compound with the molecular formula C₁₀H₁₃NO₃S and a molecular weight of 227.28 g/mol. It is a research chemical used as a versatile small molecule scaffold and organic building block in chemical synthesis.

Molecular Formula C10H13NO3S
Molecular Weight 227.28
CAS No. 91013-08-0
Cat. No. B3013615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)ethane-1-sulfonamide
CAS91013-08-0
Molecular FormulaC10H13NO3S
Molecular Weight227.28
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C
InChIInChI=1S/C10H13NO3S/c1-3-15(13,14)11-10-6-4-9(5-7-10)8(2)12/h4-7,11H,3H2,1-2H3
InChIKeyCKEWVNFPYIPXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-acetylphenyl)ethane-1-sulfonamide (CAS 91013-08-0) Procurement & Characterization Summary


N-(4-acetylphenyl)ethane-1-sulfonamide (CAS 91013-08-0) is a sulfonamide compound with the molecular formula C₁₀H₁₃NO₃S and a molecular weight of 227.28 g/mol . It is a research chemical used as a versatile small molecule scaffold and organic building block in chemical synthesis . The compound is characterized by a melting point of 130-132 °C and a predicted logP of 1.6508 . It is typically supplied at a minimum purity of 95% .

Why N-(4-acetylphenyl)ethane-1-sulfonamide Cannot Be Interchanged with Generic Analogs


N-(4-acetylphenyl)ethane-1-sulfonamide is a specific sulfonamide defined by its ethane-1-sulfonamide group and para-acetylphenyl substituent. Substitution with analogs like its methanesulfonamide counterpart (CAS 5317-89-5) or N,N-dialkyl variants alters key physicochemical properties such as molecular weight, lipophilicity (logP), and hydrogen bonding capacity . These changes can critically impact reactivity in downstream syntheses, enzyme inhibition profiles, and pharmacokinetic behavior in biological assays, rendering generic substitution scientifically unsound without rigorous re-validation [1].

N-(4-acetylphenyl)ethane-1-sulfonamide (CAS 91013-08-0): Quantitative Differentiation & Comparator Evidence


Comparison of Physicochemical Properties with Methanesulfonamide Analog (CAS 5317-89-5)

N-(4-acetylphenyl)ethane-1-sulfonamide is distinguished from its methanesulfonamide analog by a higher molecular weight and a higher logP, indicating increased lipophilicity . The larger ethanesulfonamide group also increases molecular volume, affecting steric interactions and solubility .

Sulfonamide Analog comparison Physicochemical properties

Comparison of Predicted logP with Structurally Related Sulfonamides

The predicted logP of N-(4-acetylphenyl)ethane-1-sulfonamide is 1.6508 . This value is notably higher than that of N-(4-acetylphenyl)methanesulfonamide (logP ~0.87) , indicating increased lipophilicity, and lower than that of N-(4-acetylphenyl)butane-1-sulfonamide (logP ~2.50) , placing it in an intermediate lipophilicity range within the homologous series.

LogP Lipophilicity Sulfonamide derivatives

Comparison of Hydrogen Bond Acceptor/Donor Count with Dialkyl Analogs

N-(4-acetylphenyl)ethane-1-sulfonamide possesses one hydrogen bond donor (the sulfonamide NH) and three hydrogen bond acceptors (two sulfonyl oxygens, one carbonyl oxygen) . In contrast, 4-acetyl-N,N-dialkylbenzenesulfonamides lack any hydrogen bond donors due to full alkyl substitution on the sulfonamide nitrogen [1].

Hydrogen bonding Sulfonamide Molecular interaction

High-Value Application Scenarios for N-(4-acetylphenyl)ethane-1-sulfonamide (CAS 91013-08-0)


Scaffold for Diversification into Sulfonamide-Chalcone Hybrids

The compound serves as a key starting material for synthesizing sulfonamide-chalcone hybrids via Claisen-Schmidt condensation with various benzaldehydes [1]. Its ethanesulfonamide group provides a unique balance of steric bulk and electronic properties, influencing the yield and structural diversity of the resulting chalcone library.

Reference Standard for Lipophilicity Optimization in Sulfonamide Series

Due to its intermediate logP value of 1.65 within the alkylsulfonamide homologous series, this compound can be used as a reference standard to calibrate or benchmark the lipophilicity of new sulfonamide-based drug candidates, aiding in the optimization of ADME properties.

Precursor for Synthesis of Heterocyclic Systems

The reactive acetyl group on the phenyl ring enables the synthesis of various heterocyclic compounds, including pyrazolines and pyrimidines, which are privileged structures in medicinal chemistry [2].

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